molecular formula C17H15F3N4O3 B3000786 1-(2-nitrobenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 1023496-55-0

1-(2-nitrobenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B3000786
CAS No.: 1023496-55-0
M. Wt: 380.327
InChI Key: XVDPUBCFOMQMOW-UHFFFAOYSA-N
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Description

1-(2-nitrobenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a piperazine ring substituted with a nitrobenzoyl group and a trifluoromethyl-pyridinyl group

Scientific Research Applications

1-(2-nitrobenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature. It’s possible that the compound could interact with biological systems in a variety of ways, depending on the specific context .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available literature. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-nitrobenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the piperazine core: Starting with piperazine, the compound is reacted with 2-nitrobenzoyl chloride under basic conditions to form 1-(2-nitrobenzoyl)piperazine.

    Introduction of the trifluoromethyl-pyridinyl group: The intermediate is then reacted with 5-(trifluoromethyl)pyridine-2-boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under Suzuki coupling conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-nitrobenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-nitrobenzoyl)piperazine: Lacks the trifluoromethyl-pyridinyl group, resulting in different chemical and biological properties.

    4-[5-(trifluoromethyl)pyridin-2-yl]piperazine:

Uniqueness

1-(2-nitrobenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of both the nitrobenzoyl and trifluoromethyl-pyridinyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(2-nitrophenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3/c18-17(19,20)12-5-6-15(21-11-12)22-7-9-23(10-8-22)16(25)13-3-1-2-4-14(13)24(26)27/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDPUBCFOMQMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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